molecular formula C14H11N3O B2501352 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 881041-40-3

2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B2501352
M. Wt: 237.262
InChI Key: MOJTYOVQZVJKLS-UHFFFAOYSA-N
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Description

The compound "2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde" is a derivative of imidazo[1,2-a]pyrimidine, which is a fused heterocyclic compound that has garnered interest due to its presence in various biologically active molecules and potential applications in medicinal chemistry. Although the provided papers do not directly study this exact compound, they do investigate similar structures, providing insights into the chemical behavior and synthesis of related compounds.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives can be achieved through various methods. For instance, a one-pot synthesis of 2-amino-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitrile derivatives was developed using a three-component reaction involving 2-aminobenzimidazole, cyanoacetamide, and aromatic aldehydes, catalyzed by triethylamine under solvent-free conditions . Similarly, a novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives was reported, which was used as a building block for synthesizing 2-aminoimidazole alkaloids . These methods highlight the versatility of imidazo[1,2-a]pyrimidine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives is characterized by the presence of nitrogen atoms and a fused ring system, which can participate in various interactions. For example, the study of 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde revealed a three-dimensional hydrogen-bonded framework, demonstrating the ability of these compounds to form complex structures through intermolecular interactions .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives can undergo a range of chemical reactions. The compound 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde was shown to react with aryl ketones to yield propenones, which could be further cyclized with urea or thiourea to afford pyrimidinones and pyrimidinthiones, respectively . These reactions illustrate the reactivity of the imidazo[1,2-a]pyrimidine scaffold and its potential for generating diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidine derivatives can be influenced by their molecular structure. For instance, the corrosion inhibition effect of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde on carbon steel in hydrochloric acid solution was studied, showing that the compound acts as a mixed-type inhibitor and its adsorption follows the Langmuir isotherm model . This suggests that the functional groups and electronic structure of the compound play a significant role in its interaction with metal surfaces.

Scientific Research Applications

1. Synthesis and Chemical Properties

  • Researchers have explored the synthesis of imidazo[1,2-a]pyridines and related compounds through various methods. A study by Mohan et al. (2013) highlights a "water-mediated" hydroamination and silver-catalyzed aminooxygenation process to produce imidazo[1,2-a]pyridine-3-carbaldehydes.
  • Rehan et al. (2021) have synthesized heterocyclic rings containing imidazo[1,2-a]pyrimidine moiety for potential anti-corrosion activities.

2. Biological Applications and Antineoplastic Activity

  • The compound and its derivatives have been studied for their biological activities. For instance, Ladani et al. (2009) investigated the antibacterial and antifungal activities of derivatives of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde.
  • Abdel-Hafez (2007) synthesized a series of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, showing variable degrees of antineoplastic activity against some cancer cell lines.

3. Catalytic Applications

  • The compound has been utilized in catalysis research. For example, Saddik et al. (2012) evaluated the catalytic activities of imidazolo[1,2-a]pyridine derivatives in the oxidation of catechol.
  • Rawat & Rawat (2018) synthesized imidazo[1,2-a]pyrimidines using copper oxide nanoparticles and explored their optical properties and potential as fluorescent sensors.

Future Directions

Future research could focus on exploring the potential applications of “2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” in various fields such as medicine and materials science. The development of greener protocols for the synthesis of highly functionalized motifs with medicinal value is an attractive research thrust area .

properties

IUPAC Name

2-(4-methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-10-3-5-11(6-4-10)13-12(9-18)17-8-2-7-15-14(17)16-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJTYOVQZVJKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

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